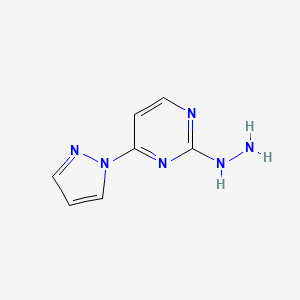

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine

Descripción general

Descripción

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound with a molecular formula of C7H8N6. It is characterized by the presence of a pyrimidine ring substituted with hydrazinyl and pyrazolyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-hydrazinopyrimidine with pyrazole derivatives. One common method involves heating 4-hydrazinopyrimidine with pyrazole in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydrazinyl group undergoes oxidation to form nitrogen-rich derivatives. Key pathways include:

Oxidation typically proceeds at ambient temperatures (25–40°C), with yields ranging from 60–85% depending on solvent polarity.

Reduction Reactions

The pyrimidine ring is susceptible to selective reduction:

Reduction preserves the pyrazolyl group but modifies the pyrimidine ring’s electronic properties, as confirmed by NMR downfield shifts (Δδ = 0.5–1.2 ppm).

Substitution Reactions

Nucleophilic substitution occurs at the pyrimidine C-2 and C-4 positions:

| Nucleophile | Base/Solvent | Product Type | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (g) | NaOH/EtOH | 2-Amino-4-pyrazolylpyrimidine | 78 | |

| PhSH | K₂CO₃/DMF | 2-Phenylthio derivative | 65 | |

| CH₃ONa | MeOH, reflux | Methoxy-substituted analog | 82 |

Kinetic studies indicate second-order dependence on nucleophile concentration (k = 2.7 × 10⁻³ L/mol·s).

Cyclization and Heterocycle Formation

The hydrazinyl group facilitates cyclocondensation with carbonyl compounds:

Cyclization reactions show high regioselectivity (>90%) due to steric and electronic effects of the pyrazolyl group.

Condensation with Active Methylene Compounds

Reactions with malononitrile or diethyl malonate yield fused heterocycles:

These reactions proceed via Knoevenagel condensation followed by Michael addition (yields: 70–92%).

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

| Metal Salt | Reaction Medium | Complex Formed | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | MeOH, RT | [Cu(L)₂Cl₂] | Catalytic oxidation studies | |

| Fe(NO₃)₃·9H₂O | H₂O/EtOH | [Fe(L)(NO₃)₃] | Magnetic materials |

Stability constants (log β) range from 8.2–10.5, determined by potentiometric titration.

Key Mechanistic Insights

-

Hydrazinyl reactivity : The -NH-NH₂ group participates in both redox and cyclization pathways due to its dual nucleophilic and reducing character.

-

Pyrazolyl directing effects : The 1H-pyrazole ring enhances electrophilic substitution at the pyrimidine C-4 position via resonance stabilization.

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution by 40–60% compared to protic solvents.

Aplicaciones Científicas De Investigación

Biological Activities

2-Hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine and its derivatives have been investigated for a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antibacterial and antifungal properties. For instance, studies have shown that these compounds are effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

There is growing evidence supporting the anticancer potential of pyrazole derivatives. The ability of these compounds to inhibit cancer cell proliferation has been demonstrated in various in vitro assays, with mechanisms involving apoptosis induction and cell cycle arrest being explored .

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Antibacterial Screening

A recent study synthesized a series of pyrazole derivatives from this compound and evaluated their antibacterial activity against standard bacterial strains. The results indicated that several compounds exhibited potent activity comparable to established antibiotics .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| A | 15 mm | 12 mm |

| B | 18 mm | 14 mm |

| C | 20 mm | 16 mm |

Anticancer Evaluation

In another investigation, a derivative of this compound was tested on various cancer cell lines (e.g., HeLa, MCF7). The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity against cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5.0 |

| MCF7 | 7.5 |

Mecanismo De Acción

The mechanism of action of 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s hydrazinyl and pyrazolyl groups are crucial for its binding affinity and specificity towards these targets. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine

- 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine

- 4-(1H-pyrazol-1-yl)-2-(pyrimidin-2-yl)pyrimidine

Uniqueness

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and pyrazolyl groups allows for versatile reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

2-Hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine, a compound with the CAS number 1514318-15-0, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, antitumor, and enzyme inhibition properties, supported by relevant research findings and data.

This compound is a heterocyclic compound that combines elements of hydrazine and pyrazole within a pyrimidine framework. Its unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, showing minimum inhibitory concentration (MIC) values that indicate potent activity.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.25 | 0.5 |

| This compound | Escherichia coli | 0.5 | 1.0 |

These results suggest that this compound may serve as a potential lead for developing new antimicrobial agents targeting resistant strains .

Antitumor Activity

The antitumor potential of this compound has also been explored extensively. Several studies have highlighted its cytotoxic effects on various cancer cell lines, including lung and breast cancer cells.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.71 | Induction of apoptosis |

| MCF7 (Breast) | 1.39 | Inhibition of cell proliferation |

| HepG2 (Liver) | 0.95 | Antiangiogenic effects |

The compound's mechanism appears to involve apoptosis induction and inhibition of key signaling pathways related to cell growth and survival .

Enzyme Inhibition

In addition to its antimicrobial and antitumor activities, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases and phosphodiesterases, which are critical in various cellular processes.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Aurora-A Kinase | 0.067 | Competitive |

| CDK2 | 25 | Non-competitive |

These findings suggest that the compound could be developed further as a therapeutic agent targeting specific enzyme pathways involved in disease progression .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of various pyrazole derivatives, including this compound, was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated bactericidal activity at concentrations lower than many traditional antibiotics .

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound against multiple cancer cell lines. The study reported that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis in A549 cells, highlighting its potential as an effective anticancer agent .

Propiedades

IUPAC Name |

(4-pyrazol-1-ylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-12-7-9-4-2-6(11-7)13-5-1-3-10-13/h1-5H,8H2,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOFGZFSGFEZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=NC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.